molecular formula C22H16ClNO3S B11175415 3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one

3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B11175415
M. Wt: 409.9 g/mol
InChI Key: KUNPQUYPILLEDY-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the benzylation of quinoxalin-2(1H)-ones using benzylsulfonyl hydrazides. This reaction is catalyzed by copper cyanide (CuCN) and uses di-tert-butyl peroxide (DTBP) as an oxidant . The reaction conditions are typically mild, and the yields are moderate to good.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the quinoline ring or the sulfonyl group.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while substitution of the chlorine atom can yield various substituted quinoline derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-ones: These compounds share a similar core structure and are known for their diverse biological activities.

    Benzylsulfonyl derivatives: Compounds with benzylsulfonyl groups are often used in medicinal chemistry for their biological properties.

Uniqueness

3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one is unique due to the combination of its quinoline core, benzylsulfonyl group, and chlorine substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H16ClNO3S

Molecular Weight

409.9 g/mol

IUPAC Name

3-benzylsulfonyl-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C22H16ClNO3S/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(25)24-19)28(26,27)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,24,25)

InChI Key

KUNPQUYPILLEDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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